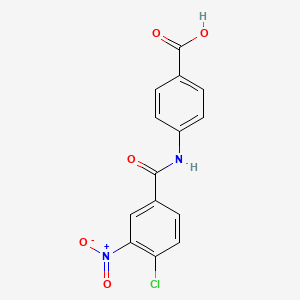

4-(4-Chloro-3-nitrobenzamido)benzoic acid

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research

In the realm of modern organic synthesis, the development of efficient methods for creating complex molecules is a primary focus. The synthesis of N-substituted benzamido benzoic acid derivatives often involves the formation of an amide bond, a fundamental reaction in organic chemistry. Researchers continuously seek to optimize these synthetic routes to improve yields and introduce diverse functionalities. nih.gov

From a medicinal chemistry perspective, this class of compounds is significant due to its potential biological activities. Benzamide (B126) and its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnanobioletters.com Consequently, N-substituted benzamido benzoic acid derivatives are frequently investigated as potential drug candidates.

Structural Analysis of the 4-(4-Chloro-3-nitrobenzamido)benzoic acid Scaffold

The molecular structure of this compound is characterized by several key features that are hypothesized to influence its chemical and biological properties. The scaffold consists of two benzoic acid rings linked by an amide (-CONH-) bridge.

One of the benzoic acid moieties is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The presence of the electron-withdrawing nitro group and the halogen atom can significantly impact the electronic properties of the aromatic ring and the reactivity of the entire molecule. The second benzoic acid ring provides a site for further functionalization and can influence the molecule's solubility and interaction with biological targets.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Influence |

| Amide Linkage | Connects the two aromatic rings. | Provides structural rigidity and potential for hydrogen bonding. |

| 4-Chloro Substituent | A chlorine atom on one of the benzene (B151609) rings. | Can enhance lipophilicity and may influence binding to biological targets. |

| 3-Nitro Substituent | A nitro group on the same benzene ring as the chlorine. | A strong electron-withdrawing group that can affect the molecule's electronic properties and reactivity. |

| Carboxylic Acid Group | A -COOH group on the second benzene ring. | Provides a site for salt formation, influencing solubility, and can act as a hydrogen bond donor/acceptor. |

Overview of Academic Research Trajectories for Related Chemical Compounds

Research into compounds structurally related to this compound has followed several key trajectories. A significant area of investigation has been their potential as anticancer agents. preprints.org For instance, certain N-substituted benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. nih.govresearchgate.net

Another prominent research avenue is the exploration of their antimicrobial properties. Studies have shown that some benzamide derivatives possess antibacterial and antifungal activity, making them of interest in the fight against infectious diseases. nanobioletters.com The synthesis of various analogs and the study of their structure-activity relationships (SAR) are common themes in the academic literature, aiming to identify compounds with enhanced potency and selectivity. nih.gov

Scope and Objectives of Research on this compound and its Congeners

Given the lack of specific published research on this compound, the scope of future research would likely be guided by the findings for its structural relatives. The primary objectives for investigating this compound and its congeners would likely include:

Synthesis and Characterization: The initial step would be the development of a reliable synthetic route to produce the compound in sufficient purity and quantity. This would be followed by thorough characterization using modern analytical techniques. A plausible synthetic approach involves the reaction of 4-chloro-3-nitrobenzoic acid with a suitable amine. google.com

Biological Screening: The compound would likely be screened for a variety of biological activities, with a primary focus on anticancer and antimicrobial properties, based on the known activities of related compounds. nanobioletters.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds (congeners) with systematic variations in the substitution pattern would allow for the elucidation of SAR. This would help in identifying the key structural features responsible for any observed biological activity.

Mechanism of Action Studies: For any biologically active compounds identified, further research would be necessary to determine their mechanism of action at the molecular level.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chloro-3-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-6-3-9(7-12(11)17(21)22)13(18)16-10-4-1-8(2-5-10)14(19)20/h1-7H,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXADSLFKBGTPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of Key Precursors: 4-Chloro-3-nitrobenzoic Acid and Related Intermediates

The primary precursor for the target molecule is 4-chloro-3-nitrobenzoic acid, a light yellow crystalline powder that serves as a vital intermediate in organic synthesis. guidechem.com Its preparation can be achieved through several established and reliable methods.

The synthesis of 4-chloro-3-nitrobenzoic acid is a classic example of regioselectivity in electrophilic aromatic substitution. The two most common and direct methods are the nitration of 4-chlorobenzoic acid and the oxidation of 4-chloro-3-nitrotoluene.

Nitration of 4-Chlorobenzoic Acid : This is the most conventional route, where 4-chlorobenzoic acid is treated with a nitrating agent. The directing effects of the existing substituents on the benzene (B151609) ring guide the incoming nitro group. The carboxylic acid group (-COOH) is a meta-director, while the chloro group (-Cl) is an ortho-, para-director. Since the para position to the chlorine is occupied by the carboxylic acid, the nitration occurs at the position meta to the -COOH group and ortho to the -Cl group, which is the 3-position. Various conditions have been optimized to maximize the yield of this reaction. guidechem.comprepchem.com A high-yield protocol involves treating 4-chlorobenzoic acid with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures, achieving yields as high as 98.7%. prepchem.com

Oxidation of 4-chloro-3-nitrotoluene : An alternative pathway begins with the nitration of p-chlorotoluene, followed by the oxidation of the methyl group on the resulting 4-chloro-3-nitrotoluene. guidechem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used for this transformation, providing the desired product in excellent yields. guidechem.com

The table below summarizes various established methods for the synthesis of 4-chloro-3-nitrobenzoic acid.

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for creating functionalized building blocks. While the synthesis of 4-chloro-3-nitrobenzoic acid is well-established, broader strategies for functionalizing benzoic acids are rapidly evolving.

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecules. nih.gov For benzoic acids, this often involves C-H activation. For instance, iridium-catalyzed directed C-H amination provides a method to install amino groups ortho to the carboxylic acid, a transformation that is complementary to classical electrophilic aromatic substitution which typically yields meta-products. nih.gov Such methodologies allow for the rapid diversification of benzoic acid scaffolds, providing access to a wide array of novel intermediates for drug discovery and material science. nih.govnih.gov

Furthermore, multicatalytic strategies that combine different catalytic cycles in a single pot are being developed to access highly functionalized and complex molecules with high selectivity and sustainability. acs.org These advanced techniques hold promise for creating novel benzoic acid derivatives that would be difficult to access through traditional linear synthetic sequences.

Strategies for Benzamido Linkage Formation

The formation of the amide bond, which constitutes the "benzamido" linkage in the title compound, is one of the most fundamental and frequently used reactions in organic synthesis. luxembourg-bio.com This transformation typically involves the coupling of a carboxylic acid (4-chloro-3-nitrobenzoic acid) with an amine (such as 4-aminobenzoic acid).

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures, which are often incompatible with complex molecules. luxembourg-bio.comnumberanalytics.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com This is achieved using a wide variety of coupling reagents.

These reagents can be broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com The choice of reagent and reaction conditions—such as solvent, temperature, and additives—is critical for achieving high yields and minimizing side reactions. numberanalytics.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. luxembourg-bio.comnih.govacs.org A particularly effective combination for challenging couplings involves EDC, an additive like HOAt, and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). nih.govacs.org

Phosphonium and Uronium/Aminium Reagents : These reagents, often bearing acronyms like PyBOP, HBTU, and HATU, are highly efficient and lead to rapid reactions with minimal side products. peptide.com They react with the carboxylic acid to form active esters that readily couple with amines. luxembourg-bio.com

Acyl Halide Formation : An alternative to coupling reagents is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comrsc.org The resulting acyl chloride reacts readily with the amine, often in the presence of a base like triethylamine, to form the amide. mdpi.com

The following table highlights some common amide coupling reagents and their key features.

Chemoselectivity is a critical challenge when synthesizing molecules with multiple reactive functional groups, such as 4-(4-chloro-3-nitrobenzamido)benzoic acid. The goal is to perform a specific transformation—in this case, amide bond formation—at one site without affecting other reactive groups like the second carboxylic acid, the nitro group, or the aryl chloride.

The inherent difference in reactivity between the functional groups is often exploited to achieve chemoselectivity. In the synthesis of the target compound from 4-chloro-3-nitrobenzoic acid and 4-aminobenzoic acid, the amine group is a much stronger nucleophile than the carboxylate anion of the second benzoic acid. Therefore, upon activation of the carboxylic acid on the first precursor, the amine of the second precursor will react selectively to form the desired amide bond.

Design and Synthesis of this compound Derivatives

The scaffold of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse library of derivatives. The primary points of functionalization are the nitro group, the terminal carboxylic acid, and the chloro-substituent.

Modification of the Nitro Group : The nitro group is a versatile functional handle. Its most common transformation is reduction to an amine group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., SnCl₂/HCl). The resulting amino group can then be further functionalized through acylation, alkylation, or diazotization reactions to introduce a wide range of substituents. For example, a related synthesis involves the reduction of a nitro group on a benzamide (B126) derivative using zinc and sodium hydroxide. google.com

Functionalization of the Carboxylic Acid : The terminal benzoic acid moiety can be easily converted into other functional groups. Reaction with alcohols under acidic conditions or using coupling reagents yields esters. Amidation with various primary or secondary amines, using the coupling strategies described in section 2.2.1, can generate a library of secondary or tertiary amides. nih.gov

Substitution of the Chloro Group : While nucleophilic aromatic substitution (SₙAr) of the chloro group is generally difficult, it can be facilitated by the presence of the strongly electron-withdrawing nitro group ortho to it. Under specific conditions with potent nucleophiles, the chlorine atom could potentially be displaced.

The table below illustrates synthetic strategies for creating derivatives based on transformations of the closely related 4-chloro-3-nitrobenzoic acid precursor.

Chemical Modifications of the Benzoic Acid Moiety

The carboxylic acid group on the benzoic acid portion of the molecule is a primary site for chemical modification. Its acidic proton and carbonyl carbon make it susceptible to a variety of well-established chemical transformations, primarily esterification and amidation. These modifications are fundamental for altering the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Esterification: The carboxylic acid can be readily converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A more efficient method involves the use of trimethyl orthoacetate, which can yield the corresponding methyl ester in near-quantitative amounts. google.com This transformation replaces the acidic proton with an alkyl or aryl group, which can significantly impact the molecule's polarity and ability to act as a hydrogen bond donor.

Amidation: Conversion of the carboxylic acid to a secondary or tertiary amide is another key modification. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride is highly reactive and readily couples with a wide range of primary and secondary amines to form the corresponding amide. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine can be mediated by coupling agents or reagents like titanium tetrachloride (TiCl₄) in pyridine, which facilitates amide bond formation in high yields. nih.gov Such modifications introduce new functional groups and can fundamentally alter the molecule's biological activity and interaction with target macromolecules.

Table 1: Potential Modifications of the Benzoic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl Ester |

Structural Diversification on the Chloronitrobenzene Moiety

The chloronitrobenzene ring offers two distinct sites for chemical transformation: the chlorine atom and the nitro group. The electronic interplay between these two substituents dictates the ring's reactivity, making selective modifications possible.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This activation allows the chlorine atom to be displaced by a variety of nucleophiles under relatively mild conditions. The negative charge of the intermediate Meisenheimer complex is stabilized by resonance involving the nitro group, facilitating the reaction. youtube.com This pathway allows for the introduction of diverse functionalities, including:

Amines: Reaction with primary or secondary amines yields N-substituted derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) replaces the chlorine with an ether linkage.

Thiols: Thiolates can displace the chlorine to form thioethers.

This versatility enables the synthesis of a broad library of analogs with varied electronic and steric properties.

Reduction of the Nitro Group: The nitro group is readily reducible to a primary amine (aniline derivative). This transformation is one of the most significant modifications of this moiety, as it dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This, in turn, alters the reactivity of the entire aromatic ring. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide. masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Selective Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH₄-FeCl₂) have been shown to selectively reduce nitro groups while leaving other functional groups like esters intact. d-nb.info

The resulting 3-amino-4-chlorobenzamido derivative can serve as a precursor for further reactions, such as diazotization or acylation of the newly formed amino group.

Table 2: Potential Modifications of the Chloronitrobenzene Moiety

| Target Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Chloro | Nucleophilic Aromatic Substitution | Amine (R₂NH) | Amino (-NR₂) |

| Chloro | Nucleophilic Aromatic Substitution | Alkoxide (RO⁻) | Alkoxy (-OR) |

| Nitro | Reduction | H₂, Pd/C | Amino (-NH₂) |

| Nitro | Reduction | Fe, HCl | Amino (-NH₂) |

Exploration of Bioisosteric and Isosteric Substitutions

In drug design, bioisosteric replacement is a critical strategy for optimizing a lead compound's pharmacological and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical characteristics. wikipedia.orgcambridgemedchemconsulting.com Several functional groups on the this compound molecule are amenable to such substitutions.

Carboxylic Acid Bioisosteres: The carboxylic acid group, while often crucial for target binding, can lead to poor metabolic stability and limited membrane permeability. nih.govresearchgate.net Common bioisosteric replacements aim to mimic its acidic nature and hydrogen bonding capabilities while improving its drug-like properties. nih.govhyphadiscovery.com

Tetrazole: A 5-substituted 1H-tetrazole is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. drughunter.com

Sulfonamide: This group can offer advantages like increased lipophilicity and metabolic stability. drughunter.com

Hydroxamic Acid: Known for its metal-chelating properties, it can also serve as an acidic mimic of a carboxylic acid. nih.gov

Bioisosteres for the Chloro and Nitro Groups:

Chlorine Atom: The chlorine atom can be replaced by other groups to modulate lipophilicity and electronic effects. Classical bioisosteres include other halogens like fluorine (F) or bromine (Br) . Non-classical replacements like the trifluoromethyl (-CF₃) or cyano (-CN) group can also be considered, as they are strongly electron-withdrawing but have different steric profiles. wikipedia.orgnih.gov

Nitro Group: The nitro group is often viewed as a liability in drug candidates due to potential toxicity. Its strong electron-withdrawing character can be mimicked by other groups. The trifluoromethyl (-CF₃) group is a well-documented bioisostere for the nitro group, offering similar electronic properties with improved metabolic stability. acs.orgnih.govnih.govresearchgate.net The cyano (-CN) group is another potential replacement. scripps.edu

Table 3: Potential Bioisosteric/Isosteric Replacements

| Original Group | Moiety | Potential Bioisostere | Rationale |

|---|---|---|---|

| Carboxylic Acid | Benzoic Acid | Tetrazole | Similar pKa, mimics anion |

| Carboxylic Acid | Benzoic Acid | Acylsulfonamide | Acidic, improved stability |

| Chloro | Chloronitrobenzene | Fluorine (F) | Similar size to H, alters electronics |

| Chloro | Chloronitrobenzene | Trifluoromethyl (CF₃) | Electron-withdrawing, increases lipophilicity |

| Nitro | Chloronitrobenzene | Trifluoromethyl (CF₃) | Electron-withdrawing, improved metabolic profile |

| Nitro | Chloronitrobenzene | Cyano (CN) | Electron-withdrawing, different geometry |

Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. For 4-(4-Chloro-3-nitrobenzamido)benzoic acid, both ¹H and ¹³C NMR would provide critical information about the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the aromatic protons on its two benzene (B151609) rings, as well as signals for the acidic proton of the carboxylic acid and the amide proton. The electron-withdrawing effects of the chloro and nitro groups on one ring, and the carboxylic acid group on the other, would cause the aromatic protons to appear in the downfield region, typically between 7.5 and 8.5 ppm. The amide (N-H) and carboxylic acid (O-H) protons would likely appear as broad singlets at even further downfield shifts, potentially above 10 ppm, and their exact positions could be influenced by the solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | N/A |

| Amide (-NH-) | > 10 | Broad Singlet | N/A |

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. It would show distinct signals for each of the 14 carbon atoms, including the two carbonyl carbons (one from the amide and one from the carboxylic acid), which are expected to be the most downfield signals (typically >165 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with their specific shifts influenced by the attached substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl | > 167 |

| Amide Carbonyl | > 165 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. The N-H stretch of the amide group would likely appear as a sharp peak around 3300 cm⁻¹. Two strong carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid around 1700-1720 cm⁻¹ and another for the amide (Amide I band) around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Cl stretch would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong |

| N-O Symmetric Stretch | 1340 - 1360 | Strong |

| C-N Stretch (Amide) | 1200 - 1300 | Medium |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of this compound is 320.68 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 320, with an M+2 peak of approximately one-third the intensity due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the 4-chloro-3-nitrobenzoyl cation and the 4-aminobenzoic acid radical cation or related fragments.

X-ray Crystallography for Three-Dimensional Structural Analysis

Based on a comprehensive search of the available literature, specific experimental data from single-crystal X-ray diffraction, quantitative analysis of intermolecular interactions, and Hirshfeld surface analysis for the compound “this compound” could not be located.

Therefore, it is not possible to provide the detailed article as requested in the specified outline. The required crystallographic data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, which are essential for a thorough discussion of the solid-state conformation, are not publicly available. Consequently, a quantitative analysis of hydrogen bonding and π-π stacking interactions, as well as a detailed visualization of intermolecular contacts through Hirshfeld surface analysis, cannot be performed for this specific molecule.

General methodologies for these analytical techniques are well-established in the field of crystallography and materials science. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. From this data, intermolecular interactions such as hydrogen bonds and π-π stacking can be geometrically characterized. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. However, without the foundational crystallographic information file (CIF) for "this compound," the application of these analyses is not feasible.

Further research, including the synthesis and crystallographic analysis of "this compound," would be required to generate the data necessary to fulfill the requested article outline.

Computational Chemistry and Molecular Modeling for Predictive Research

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. This approach is instrumental for conformational analysis, which seeks to identify the stable three-dimensional arrangements (conformers) of a molecule. The foundation for this analysis often begins with experimental data, such as X-ray crystallography, on the core chemical structures.

For instance, crystallographic studies of related compounds like 4-chloro-3-nitrobenzamide (B92726) reveal key structural parameters. In this related molecule, the benzene (B151609) ring is planar, with the chlorine, nitrogen (of the nitro group), and carbon (of the amide group) atoms lying very close to this plane. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance between benzene rings of approximately 3.803 Å. nih.govresearchgate.net

For 4-(4-Chloro-3-nitrobenzamido)benzoic acid, a molecular mechanics approach would begin by building the molecule based on these known fragments. The force field, a set of parameters describing bond lengths, angles, and torsional energies, would then be applied. An energy minimization process would identify low-energy conformers. Key areas of conformational flexibility in this molecule include the rotation around the amide bond and the bond connecting the benzoic acid group to the amide nitrogen. By systematically rotating these bonds and calculating the potential energy, a conformational landscape can be generated, highlighting the most probable shapes the molecule will adopt.

Table 1: Selected Crystallographic Data for the Related Compound 4-Chloro-3-nitrobenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8490 (18) |

| b (Å) | 7.5470 (15) |

| c (Å) | 12.374 (3) |

| β (°) | 101.18 (3) |

Data sourced from crystallographic studies on a related structural component. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties by solving approximations of the Schrödinger equation. These calculations are crucial for understanding reactivity, stability, and spectroscopic characteristics. frontiersin.org

For a molecule like this compound, DFT can be used to determine several key electronic descriptors. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. frontiersin.orgresearchgate.net

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This information is invaluable for predicting how the molecule will interact with biological targets like proteins. researchgate.net

Table 2: Representative Electronic Properties Calculated via DFT for Similar Aromatic Compounds

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | Assessing molecular stability and electronic transitions. |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

Studies on derivatives of 2-chloro-4-nitrobenzamide have utilized molecular docking to explore their potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net In these simulations, the compound is placed in the active site of the target enzyme, and various conformations and orientations are sampled. A scoring function then estimates the binding affinity, with lower binding energy values indicating a more favorable interaction. researchgate.net

For this compound, a similar process would be followed. After identifying a relevant protein target, docking simulations would predict how the molecule fits into the binding pocket. The results would highlight key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H or carboxylic acid O-H) and acceptors on the protein. nih.gov

Hydrophobic Interactions: Occurring between the aromatic rings of the compound and nonpolar amino acid residues in the active site. nih.gov

Electrostatic Interactions: Involving the electron-rich nitro group or carboxylic acid and charged residues on the protein. nih.gov

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent derivatives. researchgate.net

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Transitions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of the stability of a docked complex and the conformational changes that may occur upon binding. nih.govnih.gov

In studies of related benzamide (B126) derivatives, MD simulations were performed on the most promising docked compounds to validate their binding modes. nih.govresearchgate.net A key metric analyzed during MD is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD value for the ligand-protein complex suggests that the binding pose predicted by docking is stable and the ligand remains securely in the active site. nih.govresearchgate.net

For this compound, an MD simulation of its complex with a target protein would provide insights into:

The stability of the crucial hydrogen bonds and other interactions identified in docking.

The flexibility of different parts of the molecule and the protein's active site upon binding.

In Silico Prediction of Absorption, Distribution, and Metabolism Properties for Lead Optimization

A crucial aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor pharmacokinetics is a major cause of failure for drug candidates. In silico ADMET prediction models use a molecule's structure to estimate these properties, allowing for early-stage filtering and optimization. nih.govmdpi.com

Studies on structurally similar compounds have successfully used in silico tools to predict ADMET profiles. nih.govnih.gov These predictions often include parameters related to "drug-likeness," such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For this compound, computational models can predict:

Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut.

Plasma Protein Binding (PPB): The extent to which the compound binds to proteins in the blood, which affects its distribution.

Blood-Brain Barrier (BBB) Penetration: Whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: The potential for the compound to interfere with major drug-metabolizing enzymes.

Table 3: Representative In Silico ADMET Predictions for a Series of Related Benzamide Derivatives

| ADMET Parameter | Predicted Range/Value | Significance in Drug Development |

|---|---|---|

| Human Intestinal Absorption | 93.10% to 95.93% | Indicates moderate to good absorption from the intestine. nih.gov |

| Caco-2 Cell Permeability | 0.36–0.55 nm/s | Predicts the rate of transport across the intestinal epithelial barrier. nih.gov |

| Plasma Protein Binding | 95.75%–100% | High binding can limit the free concentration of the drug available for action. nih.gov |

| Lipinski's Rule of Five | Fulfilled | Suggests good potential for oral bioavailability. nih.govnih.gov |

| Veber's Rule | Fulfilled | Relates to molecular flexibility and oral bioavailability. nih.govnih.gov |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on a series of benzoylaminobenzoic acid derivatives as antibacterial agents identified several important descriptors. The study found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, such as hydroxyl groups, was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen or oxygen at certain positions was detrimental. nih.gov

To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:

Synthesize and test a training set of related compounds to obtain their biological activity data.

Calculate a wide range of molecular descriptors for each compound (e.g., electronic, steric, hydrophobic).

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with activity.

Validate the model using an external test set of compounds to ensure its predictive power.

The resulting model could then be used to screen virtual compounds and prioritize the synthesis of those predicted to have the highest activity. nih.govchemijournal.com

Structure Activity Relationship Sar Investigations of 4 4 Chloro 3 Nitrobenzamido Benzoic Acid Analogs

Effects of Halogen Atom Substitution, including "Magic Chloro" Phenomenon

The presence and nature of halogen substituents are critical modulators of biological activity in medicinal chemistry. In the scaffold of 4-(4-chloro-3-nitrobenzamido)benzoic acid, the chlorine atom at the 4-position of the benzoyl ring plays a significant role, which can be understood through several established principles.

The substitution of a hydrogen atom with chlorine can lead to dramatic, sometimes unexpected, increases in biological potency, a phenomenon that has been termed the "magic chloro effect". researchgate.netscribd.com This effect is not due to a single property but is a multifactorial enhancement arising from chlorine's unique combination of size, lipophilicity, and electronic properties. researchgate.net Replacing a hydrogen with a chlorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and improve binding to hydrophobic pockets within a protein target. researchgate.net The chlorine atom can also serve as a metabolic blocker, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position and thereby increasing the molecule's half-life and bioavailability. researchgate.net

Furthermore, the chlorine atom is a capable participant in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (forming a "σ-hole") that interacts with a nucleophilic partner like a backbone carbonyl oxygen in a protein. acs.orgscispace.com This specific, directional interaction can significantly enhance the binding affinity of a ligand to its target receptor. acs.org In the context of this compound analogs, replacing the chlorine with other halogens would systematically alter these properties.

Fluorine: A smaller, more electronegative atom, less prone to halogen bonding but can form strong hydrogen bonds and alter pKa.

Bromine and Iodine: Larger, more polarizable atoms that form stronger halogen bonds than chlorine but also increase the molecule's size, which might create steric clashes in a constrained binding site. researchgate.net

Studies on substituted benzanilides have shown that chloro-substituted derivatives can be highly potent. For instance, N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide was identified as a potent vasorelaxant, highlighting the beneficial role of the chloro substituent in that series. nih.gov Therefore, the 4-chloro substituent is considered a key feature for activity, and its replacement would be expected to profoundly impact the biological profile of the analogs.

Role of Nitro and Carboxylic Acid Functionalities in Molecular Recognition and Activity

The nitro (NO₂) and carboxylic acid (COOH) groups in this compound are powerful functional groups that are pivotal for molecular recognition and the modulation of biological activity.

The nitro group , positioned ortho to the chlorine atom on the benzoyl ring, is a strong electron-withdrawing group. This property significantly influences the electronic distribution of the aromatic ring and the adjacent amide bond. The presence of a nitro group is a common feature in biologically active molecules and is often essential for their therapeutic action. nih.gov For example, in studies of various compound classes, nitro-containing analogs frequently exhibit higher potency than their non-nitro counterparts. ontosight.ai The nitro group can participate in dipole-dipole interactions and hydrogen bonding with receptor sites. However, it can also be a metabolic liability, as it may undergo enzymatic reduction in vivo to form nitroso and hydroxylamine (B1172632) intermediates, which can sometimes lead to undesired effects. nih.gov

The carboxylic acid functionality on the N-phenyl ring is a classic pharmacophoric feature, crucial for drug-target interactions. nih.gov As an acidic moiety, it is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge allows for the formation of strong, long-range ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a receptor's binding pocket. researchgate.net Additionally, the carboxylate oxygens are excellent hydrogen bond acceptors, while the hydroxyl group of the protonated form can act as a hydrogen bond donor. researchgate.netnumberanalytics.com This dual capability enables the carboxylic acid group to anchor the ligand in a specific orientation within the binding site, which is often critical for efficacy. nih.gov A large number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and statins, contain a carboxylic acid group as a key element for their mechanism of action. nih.gov While essential for binding, this group can also limit passive diffusion across cell membranes due to its charge, a factor that medicinal chemists often address through bioisosteric replacement or prodrug strategies. nih.govwiley-vch.de

Influence of Aromatic and Aliphatic N-Substituents on Biological Potency and Selectivity

The term "N-substituents" in the context of this compound analogs refers to modifications on the N-phenyl ring, which is derived from 4-aminobenzoic acid. Altering the substitution pattern on this ring can significantly impact biological potency and selectivity by modifying the molecule's interaction with its target protein.

SAR studies on related benzanilide (B160483) and bis-benzamide scaffolds have provided insights into how such modifications can tune activity. mdpi.comnih.gov The introduction of various functional groups can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity. For instance, in a series of bis-benzamide inhibitors of the androgen receptor, modifications at the C-terminus (analogous to the benzoic acid part of the target molecule) showed that a primary carboxamide was highly potent, comparable to the parent methyl ester, while a free carboxylic acid was moderately potent. nih.gov This suggests that the ability to engage in specific hydrogen bonding interactions is critical.

The table below summarizes hypothetical SAR trends for substituents on the N-phenyl ring of this compound, based on established principles and data from analogous compound series.

| Position of Substitution on N-Phenyl Ring | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Ortho to Amide | Small Aliphatic (e.g., -CH₃) | Potentially decreased activity | May cause steric hindrance, forcing the rings out of planarity and disrupting optimal binding conformation. researchgate.net |

| Ortho to Amide | Hydrogen Bond Donor (e.g., -OH) | Potentially increased activity | Could form an intramolecular hydrogen bond with the amide oxygen, rigidifying the conformation, or an intermolecular bond with the receptor. |

| Meta to Amide | Lipophilic Group (e.g., -CF₃) | Potentially increased activity | May interact with a hydrophobic sub-pocket in the receptor site, enhancing binding affinity. |

| Meta to Amide | Hydrogen Bond Acceptor (e.g., -CN) | Potentially increased activity | Could provide an additional interaction point with the receptor. nih.gov |

| Ortho to Carboxylic Acid | Electron-Withdrawing Group (e.g., -F) | Activity may vary | Increases the acidity of the COOH group, which could strengthen ionic bonds, but may also alter pharmacokinetic properties. |

| Ortho to Carboxylic Acid | Bulky Aliphatic (e.g., -iPr) | Likely decreased activity | Steric bulk near the key carboxylic acid binding group could prevent proper docking with the target. |

Ultimately, the optimal substituent depends entirely on the specific topology of the target's binding site. Aromatic substituents could engage in π-π stacking, while flexible aliphatic chains could access deeper hydrophobic channels.

Positional Isomerism and Stereochemical Considerations in Biological Activity

The specific arrangement of substituents on the aromatic rings (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are fundamental determinants of a molecule's biological activity.

Positional Isomerism: The parent compound is specifically 4-chloro-3-nitrobenzamido-substituted. Shifting these groups to other positions would create distinct isomers with different physicochemical properties and biological activities. For example, moving the nitro group from the 3- to the 2-position (ortho to the amide linkage) could introduce steric hindrance and alter the electronic character of the amide. researchgate.net In one study on benzimidazole (B57391) derivatives, moving a nitro substituent from the para- to the ortho-position on a phenyl ring led to a significant increase in central analgesic activity, demonstrating the profound impact of substituent placement. researchgate.net Likewise, the position of a bromo group on a benzanilide scaffold has been shown to dictate whether the compound exhibits anti-hypertensive or anti-depressant activity. nih.gov The placement of the carboxylic acid on the second ring is also critical; moving it from the para (4) to the meta (3) or ortho (2) position would change the distance and vector of the crucial ionic/hydrogen bond interaction with the target, likely reducing or abolishing activity.

The table below illustrates potential consequences of positional isomerism in the this compound scaffold.

| Isomer | Structural Change | Potential Impact on Activity |

|---|---|---|

| 3-Chloro-4-nitro analog | Positions of Cl and NO₂ are swapped | Activity likely different; the electron-withdrawing effect on the amide bond and the halogen bonding potential would be altered. |

| 2-Chloro-3-nitro analog | Chlorine is moved to the ortho position | Likely decreased activity due to steric clash with the amide group, forcing a non-planar conformation. |

| 4-(4-Chloro-3-nitrobenzamido)-2-benzoic acid | Carboxylic acid is moved to the ortho position | Likely decreased or different activity; the geometry for binding to a target recognizing the para-isomer would be incorrect. May enable new intramolecular interactions. |

| 3-(4-Chloro-3-nitrobenzamido)benzoic acid | Carboxylic acid is moved to the meta position | Likely decreased activity; the distance and orientation of the key binding group are significantly changed. |

Stereochemical Considerations: The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry becomes a critical factor if chiral centers are introduced into its analogs. This is commonly done by adding substituents that contain a stereocenter, such as a chiral alkyl group or a substituted heterocyclic ring. Biological systems, particularly protein receptors, are chiral environments. Consequently, different enantiomers or diastereomers of a chiral drug often exhibit vastly different biological activities, potencies, and metabolic profiles. For example, studies of acetamidobenzanilides with ortho-substituted phenyl groups have shown detectable atropisomerism (axial chirality), which could lead to isomers with different biological effects. researchgate.net Therefore, if a chiral analog of this compound were developed, it would be essential to separate and evaluate each stereoisomer individually to identify the one with the optimal therapeutic profile.

Mechanistic Research on Biological Activity in Vitro and Non Human Systems

Enzyme Inhibition Studies (e.g., Dihydropteroate (B1496061) Synthase, Carbonic Anhydrase IX, α-Glucosidase, α-Amylase)

No studies were identified that specifically investigated the inhibitory effects of 4-(4-Chloro-3-nitrobenzamido)benzoic acid on dihydropteroate synthase, carbonic anhydrase IX, α-glucosidase, or α-amylase. While research exists on the enzyme-inhibiting properties of other structurally related benzamide (B126) and benzoic acid derivatives, these findings cannot be attributed to the subject compound.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

There is no available research data on the direct molecular interactions between this compound and biological macromolecules such as DNA or Human Serum Albumin (HSA). Studies have been conducted on copper (II) complexes that utilize the precursor molecule, 4-chloro-3-nitrobenzoic acid, as a ligand, detailing their interactions with DNA and HSA. mdpi.comnih.gov However, the binding properties of these metallic complexes are distinct and cannot be extrapolated to infer the activity of this compound itself.

Cellular Modulatory Effects in Cell Lines (e.g., Cell Cycle Progression, Apoptosis Induction, Antiproliferative Influences)

No published data were found concerning the effects of this compound on cellular processes in cell lines. Therefore, its potential influences on cell cycle progression, the induction of apoptosis, or general antiproliferative activity remain uninvestigated in the scientific literature. mdpi.com Research into copper (II) complexes of its precursor, 4-chloro-3-nitrobenzoic acid, has shown antiproliferative and apoptosis-inducing effects, but this is not research on the title compound. mdpi.com

Applications in Chemical Synthesis and Materials Science

Utilization as Synthetic Intermediates in Complex Organic Synthesis

The structure of 4-(4-Chloro-3-nitrobenzamido)benzoic acid makes it a highly useful intermediate in multi-step organic synthesis. Benzanilide (B160483) derivatives, in general, are recognized as important starting materials for a variety of chemical products, including dyestuffs and pharmaceuticals. googleapis.com The synthesis of the title compound typically proceeds via the acylation of 4-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, which is derived from 4-chloro-3-nitrobenzoic acid. nih.govprepchem.com

Once formed, each functional group on the molecule can be selectively targeted for further transformation:

Carboxylic Acid Group: This group can be converted into esters, amides, or acid halides, or it can be used to anchor the molecule to a solid support for polymer-assisted synthesis.

Nitro Group: The nitro group is readily reduced to an amine (NH2). This new amino group is a key functional handle for subsequent reactions, such as diazotization to form azo compounds or acylation to introduce new molecular fragments.

Chloro Group: The chlorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at this position.

This polyfunctionality allows chemists to use this compound as a scaffold, building upon it to construct complex target molecules with desired biological or physical properties, such as fungicides, acaricides, or analgesics. googleapis.comgoogle.com

Role in Supramolecular Chemistry and Crystal Engineering for Molecular Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The design of predictable patterns of these interactions is the core of crystal engineering. This compound contains several functional groups capable of forming strong and directional hydrogen bonds, which are the primary tools in crystal engineering.

The key hydrogen bonding sites are:

The carboxylic acid group (-COOH), which can act as both a hydrogen bond donor and acceptor.

The amide linkage (-CONH-), where the N-H group is a strong hydrogen bond donor and the C=O group is a strong acceptor.

The nitro group (-NO2), whose oxygen atoms can act as weaker hydrogen bond acceptors.

Table 1: Potential Hydrogen Bond Interactions in the Crystal Structure of this compound (Analogous to Related Structures)

| Donor (D) | Acceptor (A) | Synthon Type | Typical Assembly |

|---|---|---|---|

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | R22(8) | Centrosymmetric Dimer |

| Amide (N-H) | Amide (C=O) | C(4) | Chain / Ribbon |

| Amide (N-H) | Nitro (O=N) | - | Inter-dimer linkage |

Potential in Polymer-Assisted Solution-Phase Synthetic Methodologies

Polymer-assisted synthesis is a powerful technique that combines the benefits of solid-phase synthesis (ease of purification) and solution-phase chemistry (higher reactivity and easier monitoring). The use of polymer-supported reagents and scavengers simplifies the isolation of pure products by avoiding traditional workup and chromatography. cam.ac.uk

The carboxylic acid group of this compound makes it an ideal candidate for this methodology. The molecule can be covalently attached to a polymer resin, such as a polystyrene functionalized with hydroxyl or amino groups, via an ester or amide linkage. This immobilization allows for chemical modifications to be performed on the nitro or chloro substituents while the main molecular scaffold remains bound to the solid support.

A potential synthetic sequence could be:

Immobilization: Attachment of this compound to a polymer resin.

Reaction: Performing a reaction in solution, for example, the reduction of the nitro group to an amine using a soluble reagent like tin(II) chloride.

Purification: Filtering the resin and washing away excess reagents and by-products.

Cleavage: Releasing the modified product from the polymer support, typically by hydrolysis of the anchoring ester or amide bond, to yield the pure product in solution.

This approach streamlines multi-step syntheses by simplifying purification at each stage, making it highly efficient for creating libraries of related compounds.

Exploration in the Development of Advanced Materials with Tunable Properties

The development of advanced materials often relies on molecules with specific electronic and structural properties. The structure of this compound incorporates features relevant to materials science, particularly in the field of nonlinear optics (NLO). wikipedia.org

NLO materials interact with intense light (like that from lasers) to change its properties, such as its frequency. wikipedia.orgmdpi.com This effect often arises in molecules that have a conjugated π-electron system linking an electron-donating group with an electron-accepting group. In the case of this compound, the nitro group is a powerful electron-withdrawing group. The benzanilide core provides a rigid, conjugated pathway. While it lacks a strong built-in donor, its structure can be modified to include one, making it a precursor to a "push-pull" chromophore. Such organic molecules can exhibit large second- or third-order NLO responses, making them suitable for applications in optical communications, data storage, and signal processing. laserfocusworld.comnih.gov

Furthermore, the rigid aromatic rings and the capacity for extensive hydrogen bonding contribute to high thermal stability, a desirable property for materials used in electronic and photonic devices. The ability to tune the molecule's properties by chemically modifying its substituents allows for the rational design of materials with optimized performance.

Table 2: Potential Properties for Advanced Materials Applications

| Property | Relevant Structural Feature | Potential Application |

|---|---|---|

| Nonlinear Optical (NLO) Response | Conjugated system with nitro group (acceptor) | Electro-optic modulators, frequency conversion |

| Thermal Stability | Rigid aromatic backbone, hydrogen bonding | High-temperature polymers, stable thin films |

| Liquid Crystallinity | Elongated, rigid molecular shape (in derivatives) | Display technologies |

Application as Building Blocks in Dyes, Pigments, and Specialty Chemical Synthesis

Aromatic nitro compounds and benzanilides have long been foundational intermediates in the synthesis of dyes and pigments. googleapis.com The precursor, 4-chloro-3-nitrobenzoic acid, is explicitly noted for its use in manufacturing dyes. sdichem.com this compound serves as a more advanced building block for creating complex colorants.

The most common application in this area involves the chemical reduction of the nitro group to form the corresponding amine, 4-(3-amino-4-chlorobenzamido)benzoic acid. This primary aromatic amine can then undergo a diazotization reaction (treatment with nitrous acid) to form a highly reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or anilines, to generate a wide array of azo dyes.

The final properties of the dye—such as its color, lightfastness, and solubility—are determined by the specific chemical structures of both the diazonium component (derived from our title compound) and the coupling component. The bulky, rigid structure of the this compound backbone can enhance the stability and substantivity of the resulting dye molecule, making it suitable for textile or pigment applications.

Emerging Research Frontiers and Future Directions

Development of Chemo- and Regioselective Synthetic Pathways

The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzoic acid, a substituted benzanilide (B160483), necessitates a strategic approach to ensure the correct formation of the amide bond while preserving the integrity of the other functional groups. The primary challenge lies in the chemoselective coupling of 4-chloro-3-nitrobenzoic acid and 4-aminobenzoic acid, as both molecules contain a carboxylic acid group.

A plausible synthetic route involves the activation of the carboxylic acid on 4-chloro-3-nitrobenzoic acid to facilitate nucleophilic attack by the amino group of 4-aminobenzoic acid. A common method for this activation is the conversion of the carboxylic acid to a more reactive acyl chloride. ontosight.ai This can be achieved by treating 4-chloro-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai

However, a critical aspect of this synthesis is the prevention of self-condensation or polymerization, as the amino group of one 4-aminobenzoic acid molecule could react with the activated carboxylic acid of another. To achieve chemoselectivity, the carboxylic acid of 4-aminobenzoic acid must be protected prior to the coupling reaction. Esterification is a common strategy for protecting carboxylic acids. oup.comlibretexts.org For instance, the carboxylic acid of 4-aminobenzoic acid could be converted to a methyl or ethyl ester. Following the amide bond formation, the ester can be hydrolyzed back to a carboxylic acid under controlled conditions.

Future research in this area could focus on developing more efficient and environmentally friendly synthetic methods. This includes the exploration of one-pot syntheses that minimize the need for intermediate purification steps and the use of novel coupling reagents that offer higher yields and fewer side products. Furthermore, the development of catalytic methods that can achieve high chemo- and regioselectivity without the need for protecting groups would represent a significant advancement.

| Synthetic Step | Reagents and Conditions | Key Challenge |

| Protection | 4-aminobenzoic acid, Methanol/H+ or Ethanol/H+ | Quantitative conversion to the ester |

| Activation | 4-chloro-3-nitrobenzoic acid, Thionyl chloride or Oxalyl chloride | Avoidance of side reactions |

| Coupling | Activated 4-chloro-3-nitrobenzoyl chloride, Protected 4-aminobenzoic acid ester | Ensuring complete amide bond formation |

| Deprotection | Base- or acid-catalyzed hydrolysis | Selective cleavage of the ester without amide hydrolysis |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a molecule like this compound, these computational tools can be leveraged to accelerate the design of new derivatives with improved properties.

One of the primary applications of AI and ML is in the prediction of biological activity and physicochemical properties. By training algorithms on large datasets of known molecules and their activities, it is possible to develop models that can predict the potential therapeutic efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds. For this compound, AI models could be used to predict its potential biological targets and to identify structural modifications that might enhance its activity against those targets.

Generative AI models can also be employed to design novel molecules from scratch. These models can be trained on the structural features of known active compounds and then used to generate new molecular structures that are likely to have similar or improved activity. In the context of this compound, generative models could be used to explore a vast chemical space of related compounds, leading to the identification of novel derivatives with enhanced therapeutic potential.

Furthermore, AI and ML can be used to optimize synthetic routes. By analyzing vast amounts of reaction data, machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions. This could be particularly valuable in developing more efficient and robust syntheses for this compound and its derivatives.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost of drug discovery, while increasing the likelihood of identifying promising new drug candidates.

Discovery of Novel Biological Targets and Therapeutic Pathways

The chemical structure of this compound contains several functional groups that suggest potential for biological activity. The benzanilide core is a common scaffold in many biologically active compounds. The presence of a nitro group is also significant, as nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are found in a variety of organisms, including bacteria and some cancer cells. This suggests that this compound could be a pro-drug that is selectively activated in specific biological environments.

Future research should focus on high-throughput screening of this compound against a wide range of biological targets. This could include panels of enzymes, receptors, and ion channels that are implicated in various diseases. Such screening efforts could uncover previously unknown biological activities and identify novel therapeutic pathways for this compound.

Given the presence of the nitroaromatic moiety, it would be particularly interesting to investigate the activity of this compound under hypoxic conditions, which are characteristic of the tumor microenvironment. If the compound is selectively activated by nitroreductases in hypoxic cancer cells, it could have potential as a targeted anticancer agent.

Furthermore, the anti-inflammatory potential of benzamide (B126) derivatives has been explored. nih.gov Investigating the ability of this compound to modulate inflammatory pathways could open up new avenues for its therapeutic application.

The discovery of novel biological targets for this compound would not only provide a rationale for its further development as a therapeutic agent but could also shed new light on fundamental biological processes.

Rational Design of Derivatives with Enhanced In Vitro Efficacy and Specificity

Once a promising biological activity has been identified for this compound, the next step is to optimize its structure to enhance its efficacy and specificity. Rational drug design, guided by an understanding of the structure-activity relationship (SAR), is a powerful approach for achieving this.

Systematic modifications of the this compound scaffold can be undertaken to probe the SAR. For example, the position and nature of the substituents on both aromatic rings can be varied. The following table outlines potential modifications and their rationale:

| Modification Site | Proposed Change | Rationale |

| Chloro Group | Replacement with other halogens (F, Br, I) or small alkyl groups | To probe the influence of electronics and sterics on activity |

| Nitro Group | Reduction to an amino group, or replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) | To investigate the role of the nitro group in the mechanism of action and to modulate the compound's electronic properties |

| Amide Linker | Replacement with a thioamide or a reversed amide | To alter the hydrogen bonding capacity and conformational flexibility of the molecule |

| Benzoic Acid | Esterification, amidation, or replacement with other acidic functional groups (e.g., tetrazole) | To modulate the compound's acidity, solubility, and cell permeability |

The synthesis and in vitro testing of a library of such derivatives would provide valuable data for building a comprehensive SAR model. This model could then be used to guide the design of second-generation compounds with further improved properties.

Computational docking studies can also be employed to guide the rational design process. If the threedimensional structure of the biological target is known, docking simulations can be used to predict how different derivatives of this compound will bind to the target. This can help to prioritize the synthesis of compounds that are most likely to have high affinity and specificity.

Through a combination of synthetic chemistry, in vitro testing, and computational modeling, it should be possible to rationally design derivatives of this compound with significantly enhanced therapeutic potential.

Exploration of New Application Domains Beyond Traditional Medicinal Chemistry

While the primary focus of research on a compound like this compound is often its potential as a therapeutic agent, its unique chemical structure may also lend itself to applications in other fields.

The presence of two aromatic rings connected by an amide linker suggests that this molecule could be a building block for the synthesis of novel polymers. Polyamides are a class of polymers with a wide range of applications, and the incorporation of the this compound moiety could impart unique properties to these materials, such as altered thermal stability, solubility, or mechanical strength.

The nitroaromatic group in this compound also makes it a potential candidate for applications in materials science. Nitroaromatic compounds can have interesting optical and electronic properties, and they can be used as precursors for the synthesis of conductive polymers or other functional materials.

Furthermore, the ability of the carboxylic acid group to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing.

The exploration of these non-medicinal applications of this compound could lead to the development of new materials with novel properties and functionalities. A multidisciplinary approach, involving collaborations between chemists, materials scientists, and engineers, will be essential for realizing the full potential of this versatile molecule.

Q & A

What are the optimal synthetic routes for 4-(4-Chloro-3-nitrobenzamido)benzoic acid?

Basic Research Question

Methodological Answer:

The synthesis typically involves two key steps:

Preparation of 4-chloro-3-nitrobenzoyl chloride : Start with 4-chloro-3-nitrobenzoic acid (CAS 96-99-1) and reflux with thionyl chloride (SOCl₂) for 5 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum .

Amide coupling : React the acyl chloride with 4-aminobenzoic acid in a basic aqueous medium (e.g., ammonia water) to form the target compound. Purification via recrystallization from methanol yields high-purity crystals suitable for X-ray analysis .

Alternative Routes : Nitration of 4-chlorobenzoic acid or oxidation of 4-chloro-3-nitrotoluene can yield the precursor acid .

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. For example, aromatic C-H bonds average 0.93 Å, and amide N-H bonds are 0.86 Å, with thermal displacement parameters (Uiso) refined to 1.2Ueq for parent atoms .

- NMR/IR Spectroscopy : Use H NMR to verify aromatic proton environments and IR to identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) for the amide and carboxylic acid groups.

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, Cl, and O percentages.

What are the solubility and stability profiles of this compound under varying conditions?

Basic Research Question

Methodological Answer:

- Solubility : Sparingly soluble in cold water but dissolves in hot water (≥180°C) . It is more soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid and amide groups.

- Stability : Stable under inert atmospheres but may hydrolyze in strongly acidic/basic conditions. Store at 2–8°C in airtight containers to prevent degradation .

How can researchers resolve contradictions in reported spectral data or crystallographic parameters?

Advanced Research Question

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₈ClN₂O₅) to rule out impurities .

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

- Multi-Technique Validation : Cross-reference IR, C NMR, and X-ray data. For example, conflicting melting points can be addressed via differential scanning calorimetry (DSC).

What enzymatic targets or biochemical pathways are associated with this compound?

Advanced Research Question

Methodological Answer:

While direct evidence is limited, structurally related benzamide derivatives target enzymes like acps-pptase , critical in bacterial fatty acid biosynthesis . To identify targets:

Molecular Docking : Use software (e.g., AutoDock) to simulate interactions with bacterial enzymes (e.g., SARS-CoV-2 proteases, as seen in similar nitrobenzamides ).

Enzyme Assays : Test inhibition of Staphylococcus aureus enoyl-ACP reductase (FabI) at varying concentrations.

Pathway Analysis : Use metabolomics to track changes in lipid biosynthesis intermediates upon exposure.

How can computational modeling optimize the compound’s bioactivity or material properties?

Advanced Research Question

Methodological Answer:

- Quantum Chemical Studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, nitro groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .

- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 50 ns MD runs in GROMACS) to assess residence time and conformational changes .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

What strategies address low yields or side products during synthesis?

Advanced Research Question

Methodological Answer:

- Reaction Optimization : Vary solvent (e.g., dichloromethane vs. THF), temperature (0°C vs. RT), and stoichiometry. For example, excess thionyl chloride improves acyl chloride conversion .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or hydrolyzed carboxylic acid).

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

How does the compound’s electronic structure influence its reactivity in medicinal chemistry?

Advanced Research Question

Methodological Answer:

- Nitro Group Effects : The electron-withdrawing nitro group (-NO₂) deactivates the benzene ring, directing electrophilic substitution to the meta position. This enhances stability but may reduce metabolic clearance .

- Chlorine Substituent : The para-chloro group increases lipophilicity (logP ~2.5), improving membrane permeability .

- Carboxylic Acid : Enables salt formation (e.g., sodium salts) for enhanced aqueous solubility in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.